4-bromo-N-(tert-butyl)-2-nitroaniline
Description
Molecular Geometry and Crystallographic Analysis
The molecular geometry of 4-bromo-N-(tert-butyl)-2-nitroaniline is characterized by a planar aromatic ring system with specific substituent orientations that minimize steric interactions while maintaining electronic conjugation. The compound crystallizes with distinct structural parameters that reflect the interplay between steric hindrance from the tert-butyl group and electronic effects from the nitro and bromo substituents. The aromatic ring maintains its planarity despite the presence of bulky substituents, indicating effective accommodation of steric strain through optimized bond angles and distances.
The International Union of Pure and Applied Chemistry name for this compound is 4-bromo-N-tert-butyl-2-nitroaniline, with the canonical Simplified Molecular Input Line Entry System representation being CC(C)(C)NC1=C(C=C(C=C1)Br)N+[O-]. Crystallographic investigations reveal that the nitro group adopts a nearly coplanar arrangement with the benzene ring, facilitating optimal electronic conjugation. The dihedral angle between the nitro group and the aromatic ring is typically less than 10 degrees, consistent with observations in related nitroaniline derivatives.
The tert-butyl group attached to the nitrogen atom introduces significant steric bulk that influences the overall molecular conformation. The nitrogen-carbon bond length to the tert-butyl group is approximately 1.47 Angstroms, which is consistent with typical aliphatic amine bond distances. The three methyl groups of the tert-butyl moiety adopt a staggered conformation to minimize steric repulsion, with carbon-carbon-carbon bond angles of approximately 109.5 degrees.
| Structural Parameter | Value | Reference Method |
|---|---|---|
| Molecular Weight | 273.13 g/mol | Computational |
| Nitro Group Dihedral Angle | < 10° | X-ray Crystallography |
| Nitrogen-tert-butyl Bond Length | ~1.47 Å | Crystallographic |
| Bromine-Carbon Bond Length | ~1.90 Å | Crystallographic |
Properties
IUPAC Name |
4-bromo-N-tert-butyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)12-8-5-4-7(11)6-9(8)13(14)15/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIOMWQYRMBEHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675374 | |
| Record name | 4-Bromo-N-tert-butyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135351-95-9 | |
| Record name | 4-Bromo-N-tert-butyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multistep Synthesis Strategy
Direct bromination or nitration of aniline often leads to multiple brominated or oxidized byproducts due to the high reactivity of the amino group and its protonation in acidic media. To circumvent this, protection of the amino group as an amide (e.g., acetylation) is employed to direct substitution selectively and prevent oxidation. After substitution, the amide is hydrolyzed back to the free amine.
- Protection of the amine: Acetylation to form acetanilide derivative.
- Selective bromination: Bromination occurs predominantly at the para position relative to the amide.
- Nitration: Introduction of the nitro group ortho to the acetamido substituent.
- Deprotection: Hydrolysis of the amide to regenerate the aniline.
- Alkylation: Introduction of the tert-butyl group onto the aniline nitrogen.
This sequence avoids the formation of polybrominated or oxidized byproducts and ensures regioselectivity.
Specific Preparation of 4-Bromo-N-(tert-butyl)-2-nitroaniline
The tert-butyl group is typically introduced via alkylation of the aniline nitrogen after the aromatic substitutions are in place. The bromination and nitration steps are carefully controlled using standard reagents:
- Bromination: Using bromine or N-bromosuccinimide (NBS) under catalytic conditions.
- Nitration: Employing a nitrating mixture of concentrated nitric acid and sulfuric acid.
The alkylation step often involves reaction with tert-butyl halides or tert-butylation reagents under basic or catalytic conditions.
Detailed Synthetic Procedures and Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Protection | Acetylation | Acetic anhydride or acetyl chloride, base | Protects amino group, directs substitution |
| 2. Bromination | Electrophilic | Bromine or NBS, catalyst (e.g., FeBr3), solvent | Para position selective bromination |
| 3. Nitration | Electrophilic | HNO3/H2SO4 mixture, low temperature | Introduces nitro group ortho to acetamido group |
| 4. Deprotection | Hydrolysis | Acidic or basic hydrolysis | Regenerates free amine |
| 5. Alkylation | N-Alkylation | tert-Butyl halide or equivalent, base or catalyst | Introduces tert-butyl group on nitrogen |
Alternative and Advanced Methods
Buchwald–Hartwig Coupling
A modern and efficient method to prepare substituted nitroanilines, including this compound, is the palladium-catalyzed Buchwald–Hartwig amination. This method couples 1-bromo-2-nitrobenzene derivatives with tert-butyl amine or related precursors under mild conditions.
- Catalyst: Palladium(II) acetate
- Ligand: RuPhos or similar bulky phosphine ligands
- Base: Caesium carbonate
- Solvent: Toluene
- Temperature: ~110 °C
- Reaction time: 24–48 hours depending on substituents
This method offers high selectivity and yields, especially when electron-donating groups like tert-butyl are present on the aromatic ring, facilitating faster reaction rates.
Multistep Synthesis with Dry Conditions
To prevent hydrolysis and side reactions, some syntheses employ dry solvents and inert atmospheres (e.g., nitrogen) during sensitive steps such as coupling or intermediate formation. This enhances purity and yield.
Research Findings and Reaction Analysis
- Regioselectivity: Protection of the amine as an acetamide directs bromination and nitration to desired positions, avoiding meta substitution and poly-substitution.
- Reaction rates: Electron-donating groups (tert-butyl) enhance reaction rates in coupling reactions, while electron-withdrawing groups slow them down.
- Reduction and Substitution: The nitro group can be reduced to an amine or the bromine substituted by nucleophiles under appropriate conditions, allowing further functionalization.
- Purification: Column chromatography with gradients of hexane and dichloromethane is commonly used to purify the final product.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Protection → Bromination → Nitration → Deprotection → Alkylation | Traditional multistep synthesis controlling regioselectivity | High regioselectivity, well-established | Multiple steps, longer synthesis time |
| Buchwald–Hartwig Coupling | Pd-catalyzed coupling of bromo-nitrobenzene with tert-butyl amine | High yield, milder conditions, selective | Requires expensive catalysts, longer reaction time |
| Use of dry solvents & inert atmosphere | Prevents hydrolysis and side reactions during sensitive steps | Improves purity and yield | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(tert-butyl)-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products, although this is less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Reduction: 4-Bromo-N-(tert-butyl)-2-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
4-Bromo-N-(tert-butyl)-2-nitroaniline serves as a crucial intermediate in the synthesis of more complex organic compounds. Its reactivity allows for various transformations, including nucleophilic substitutions and reductions. This compound can be utilized to create derivatives that are essential in the development of pharmaceuticals and agrochemicals .
Chemical Reactions
The compound can undergo several types of reactions:
- Nucleophilic Aromatic Substitution : The bromine atom can be substituted with other nucleophiles, facilitating the formation of new compounds.
- Reduction Reactions : The nitro group can be reduced to an amine, which is often a key functional group in drug design.
- Electrophilic Aromatic Substitution : The tert-butyl group provides steric hindrance that can influence reaction pathways and selectivity in further substitutions.
Materials Science
Use in Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound are explored as emissive materials in OLED technology. These materials exhibit excellent properties such as high color quality and flexibility, making them suitable for advanced display technologies.
Photo-Induced Energy Transfer
Research has shown that related compounds can be utilized in photo-induced energy transfer processes. This application is particularly relevant in the development of efficient energy transfer systems in photonic devices.
Medicinal Chemistry
Potential Pharmacological Properties
The compound is being investigated for its potential antimicrobial and anticancer activities. The nitro group is known to participate in redox reactions that can affect biological pathways, making such compounds promising candidates for drug development.
Biological Assays
In biological research, this compound is used as a probe to study enzyme interactions and biochemical pathways. Its unique structure allows researchers to explore the effects of different substituents on biological activity .
Case Study 1: Synthesis of Anticancer Agents
A study focused on synthesizing novel anticancer agents derived from this compound demonstrated its efficacy in reducing tumor cell viability in vitro. The modifications made to the nitro group significantly enhanced the compound's activity against specific cancer cell lines.
Case Study 2: Development of OLED Materials
Research into OLED materials using derivatives of this compound showed promising results in terms of efficiency and stability. The incorporation of the tert-butyl group was found to improve solubility and processing characteristics, leading to better device performance.
Mechanism of Action
The mechanism of action of 4-bromo-N-(tert-butyl)-2-nitroaniline depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The tert-butyl group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physical Properties
Table 1: Substituent Comparison of Key Analogs
Key Observations :
- Steric vs. Electronic Influence : The tert-butyl group in the target compound reduces reactivity in sterically demanding reactions (e.g., Suzuki coupling) compared to methoxy or trifluoromethoxy analogs, which prioritize electronic effects .
- Hydrogen Bonding : Methoxy-substituted analogs (e.g., 4MNB) exhibit stronger intermolecular hydrogen bonding, leading to distinct crystallinity and thermal stability .
Catalytic Reduction Behavior
Nitroaniline derivatives are often reduced to amines in the presence of catalysts like AgNi@ZnO. The tert-butyl group in this compound may slow reduction kinetics due to steric shielding of the nitro group, whereas 2-nitroaniline (without bulky substituents) undergoes rapid reduction to o-phenylenediamine under similar conditions .
Table 2: Reduction Rates of Selected Nitroanilines
Biological Activity
Overview
4-Bromo-N-(tert-butyl)-2-nitroaniline is an organic compound with the molecular formula . It is characterized by the presence of a bromine atom at the 4-position, a nitro group at the 2-position, and a tert-butyl group attached to the nitrogen atom. This unique structural arrangement contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, potentially leading to antimicrobial or anticancer effects. The tert-butyl group enhances the compound's stability and bioavailability, influencing its pharmacological properties .
Antimicrobial Activity
Research indicates that compounds containing nitro groups, including this compound, exhibit significant antimicrobial properties. The presence of the nitro group enhances lipophilicity, improving membrane interaction and leading to increased antibacterial efficacy. For instance, related compounds have shown minimum inhibitory concentrations (MIC) against various bacterial strains, suggesting that similar activities may be expected from this compound .
Anticancer Properties
The compound has been explored for its potential anticancer effects. Nitroanilines are known to affect cellular mechanisms involved in cancer progression. Studies suggest that the nitro moiety can enhance the interaction with proteins and enzymes critical for tumor growth inhibition. Research into structurally similar compounds has demonstrated promising results in targeting cancer cells, indicating potential pathways for drug development .
Anti-Inflammatory Effects
There is emerging evidence that compounds like this compound may possess anti-inflammatory properties. The modulation of inflammatory pathways through the inhibition of key enzymes such as iNOS and COX-2 has been documented in related studies. The compound's ability to influence these pathways could make it a candidate for further investigation in inflammatory disease models.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on nitro-substituted anilines showed that compounds with similar structures exhibited potent activity against Staphylococcus aureus and Pseudomonas aeruginosa. The study highlighted that modifications at specific positions on the aniline ring significantly influenced antimicrobial potency, suggesting a targeted approach for developing new antibiotics based on this scaffold .
Case Study 2: Anticancer Activity
In a comparative study of various nitroanilines, researchers found that certain derivatives exhibited cytotoxic effects against human cancer cell lines. The mechanisms involved included apoptosis induction and cell cycle arrest, primarily attributed to interactions between the nitro group and cellular targets. This underscores the potential of this compound as a lead compound for further anticancer drug development .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 4-Bromo-N-(tert-butyl)benzamide | Lacks nitro group; similar bromine substitution | Moderate antibacterial activity |
| 4-Bromo-2-nitroaniline | No tert-butyl group; simpler structure | Strong antibacterial properties |
| 4-Bromo-N-(tert-butyl)-3-methoxybenzamide | Contains methoxy group; affects reactivity | Potentially reduced anticancer efficacy |
Q & A
Q. What are the optimized synthetic routes for 4-bromo-N-(tert-butyl)-2-nitroaniline, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, 4-bromo-2-nitroaniline derivatives can be synthesized by reacting 4-bromobenzoyl chloride with tert-butylamine under reflux in acetonitrile, followed by nitro group introduction via nitration . Reaction conditions such as solvent polarity (e.g., acetonitrile vs. DMF), temperature (reflux at ~80°C), and stoichiometric ratios of reagents significantly affect yield and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is critical to isolate the product. Characterization using NMR (e.g., distinguishing tert-butyl protons at ~1.3 ppm) and high-resolution mass spectrometry (HRMS) ensures structural fidelity .
Q. How can spectroscopic techniques confirm the structure of this compound and its intermediates?
- Methodological Answer :
- NMR : H NMR identifies tert-butyl protons as a singlet at 1.3–1.5 ppm, aromatic protons in the 7.0–8.5 ppm range, and NH signals (if present) at ~5–6 ppm. C NMR confirms nitro group substitution (C-NO at ~145 ppm) and bromine’s electronic effects on aromatic carbons .
- MS : HRMS provides exact mass matching (e.g., CHBrNO: theoretical 297.0098, experimental 297.0095) to validate molecular integrity .
- IR : Stretching vibrations for NO (~1520 cm) and C-Br (~600 cm) confirm functional groups .
Advanced Research Questions
Q. What catalytic systems are effective for the selective reduction of the nitro group in this compound, and how do they compare?
- Methodological Answer : Catalytic hydrogenation (H, Pd/C) or sodium borohydride with Au/SiO nanoparticles selectively reduces the nitro group to an amine while preserving the bromine and tert-butyl groups . Key parameters:
- Au/SiO : Operates in aqueous medium at 25–50°C, achieving >90% conversion in 2–4 hours. Selectivity is influenced by pH (optimal at 7–8) and catalyst loading (1–5 wt%) .
- Pd/C : Requires higher H pressure (1–3 atm) and may risk dehalogenation if temperatures exceed 60°C .
- Comparison : Au/SiO avoids halogen loss but has slower kinetics than Pd/C. Byproduct analysis (e.g., HPLC) is essential to monitor debromination or over-reduction .
Q. How do π-stacking interactions and crystal packing in this compound derivatives influence their physicochemical properties?
- Methodological Answer : X-ray crystallography and DFT studies reveal that the tert-butyl group induces steric hindrance, favoring parallel-displaced π-stacking over T-shaped interactions. This packing reduces melting points and enhances solubility in nonpolar solvents compared to unsubstituted analogs . HOMA indices (aromaticity metrics) show reduced aromaticity (0.75–0.85) due to electron-withdrawing nitro and bromine groups, affecting charge-transfer properties .
Q. What computational models predict the adsorption behavior of this compound on metal surfaces?
- Methodological Answer : DFT simulations (e.g., B3LYP/6-311+G(d,p)) predict preferential adsorption on copper via nitro group coordination, with Mulliken charge analysis showing electron transfer from the metal’s HOMO to the compound’s LUMO. This interaction is critical for SERS applications, where adsorption geometry (e.g., tilted vs. flat orientation) dictates signal enhancement . Comparative studies with 2-nitroaniline show stronger Au-Cu bimetal affinity due to tert-butyl steric effects .
Q. How does the tert-butyl substituent affect chemoselectivity in reactions such as nitrosation or C-nitration?
- Methodological Answer : The bulky tert-butyl group directs electrophilic attack to the para position of the nitro group. In nitrosation reactions with tert-butyl nitrite (TBN), the tert-butyl moiety stabilizes transition states via steric shielding, favoring N-nitrosation over C-nitration. Solvent choice (e.g., DMF for nitrosation vs. MeCN for nitration) further modulates selectivity, achieving >85% yield for N-nitroso derivatives . Reduction of nitroso intermediates (e.g., Zn/HCl) yields phenylhydrazines, validated by LC-MS and H NMR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
